![molecular formula C19H28N4O4 B5555005 2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one often involves multi-step processes including reactions like Michael addition, Claisen condensation, and decarboxylation. A typical example involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid under refluxing conditions, yielding diazaspiro[5.5]undecane derivatives without the need for a catalyst (Ahmed et al., 2012).

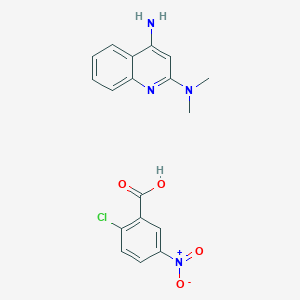

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. The detailed structural elucidation allows for the confirmation of the diazaspiro[5.5]undecane framework, which is central to the compound's properties and reactivity (Dyachenko et al., 2015).

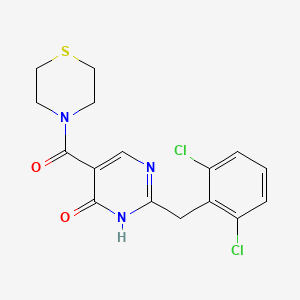

Chemical Reactions and Properties

Compounds in the diazaspiro[5.5]undecane series undergo various chemical reactions, including electrophilic substitutions, Michael additions, and reactions with electrophiles such as alkyl halides and acid chlorides. These reactions often result in the formation of spirocyclic adducts or derivatives with modified functional groups, which can further influence the compound's biological and pharmacological properties (Cordes et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has explored the synthesis of various derivatives of diazaspiro compounds, which include the chemical structure of interest. For instance, Rahman et al. (2013) studied the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, which are essential in understanding the chemical properties and potential applications of such compounds (Rahman et al., 2013).

Antihypertensive Properties

The diazaspiro compounds have been examined for their antihypertensive properties. Caroon et al. (1981) synthesized a series of diazaspiro[4.5]decan-2-ones, including those with structural similarities to the compound of interest, and tested them as antihypertensive agents (Caroon et al., 1981). Benjamin and Lin (1985) also focused on creating slow-release formulations of an antihypertensive agent, highlighting the potential for controlled drug delivery (Benjamin & Lin, 1985).

Antagonist Properties for Respiratory Diseases

In the field of respiratory diseases, Norman (2007) reported on derivatives of diazaspiro compounds as CCR8 antagonists, which could be useful in treating chemokine-mediated diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).

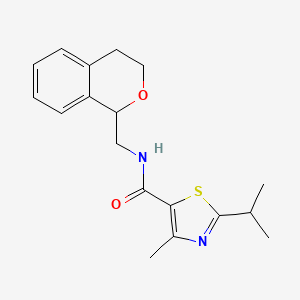

Enantioselective Electrochemical Applications

The electrocatalytic oxidation of sec-alcohols using a chiral diazaspiro compound as a catalyst was investigated by Kashiwagi et al. (1999), demonstrating the compound’s utility in enantioselective synthesis (Kashiwagi et al., 1999).

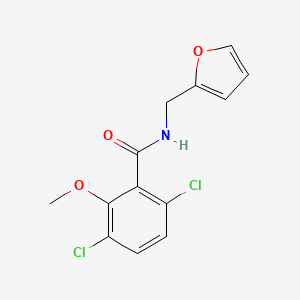

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives, including structures similar to the compound , for potential antimicrobial applications (Hossan et al., 2012).

Eigenschaften

IUPAC Name |

2-(3-methoxypropyl)-8-[2-(2-oxopyrimidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-27-12-4-11-22-14-19(7-5-16(22)24)6-2-9-23(15-19)17(25)13-21-10-3-8-20-18(21)26/h3,8,10H,2,4-7,9,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMARIILPTZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCCN(C2)C(=O)CN3C=CC=NC3=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)